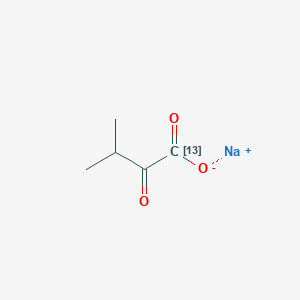

sodium;3-methyl-2-oxo(113C)butanoate

説明

Chemical Identity and Nomenclature

Sodium 3-methyl-2-oxo carbon-13 butanoate, systematically known as sodium 3-methyl-2-oxobutanoate with carbon-13 isotopic enrichment, possesses the molecular formula of carbon five hydrogen seven sodium oxygen three with specific carbon-13 labeling at designated positions. The compound is characterized by an International Union of Pure and Applied Chemistry name of sodium 3-methyl-2-oxobutanoate, with the carbon-13 isotope typically incorporated at the methyl carbon position or throughout the carbon skeleton depending on the specific labeling strategy employed. The parent compound, 3-methyl-2-oxobutanoic acid, serves as the conjugate acid form and is commonly referred to by multiple synonymous designations including alpha-ketoisovaleric acid, ketovaline, and sodium dimethylpyruvate.

The structural identity of this compound encompasses a branched-chain keto acid framework featuring a ketone functional group at the second carbon position and a methyl branch at the third carbon. This molecular architecture renders it particularly valuable as a metabolic intermediate, serving as both a catabolic product of valine deamination and an anabolic precursor for valine biosynthesis. The sodium salt form enhances aqueous solubility and stability, making it ideally suited for biological applications where water-based experimental conditions are required.

Various carbon-13 labeled isotopomers of this compound have been synthesized to support different research objectives, including 3-methyl carbon-13 variants, fully carbon-13 labeled versions, and combinations with deuterium labeling for enhanced analytical specificity. The Chemical Abstracts Service registry number for the unlabeled parent compound is 3715-29-5, while specific carbon-13 labeled variants possess distinct registry numbers reflecting their unique isotopic compositions.

Historical Context in Stable Isotope Biochemistry

The development of carbon-13 labeled metabolic tracers represents a significant milestone in the evolution of stable isotope biochemistry, with roots extending back to the early twentieth century discoveries of isotopic elements. Frederick Soddy's groundbreaking work on isotopes laid the foundation for what would eventually become a transformative approach to studying biological systems, though the practical applications in metabolic research would not emerge until several decades later. The transition from radioactive tracers to stable isotope alternatives gained momentum throughout the latter half of the twentieth century, driven by safety considerations and the desire for more physiologically relevant experimental conditions.

Mass spectrometry advancements during the 1950s through 1980s period enabled the accurate detection and quantification of stable isotope enrichment in biological samples, opening new possibilities for metabolic investigations. The development of gas chromatography-mass spectrometry and later liquid chromatography-mass spectrometry systems provided the analytical capability necessary to distinguish between natural abundance and isotopically enriched compounds in complex biological matrices. These technological improvements coincided with growing recognition of the limitations inherent in radioactive tracer studies, particularly regarding their applicability to human subjects and long-term metabolic investigations.

The emergence of carbon-13 metabolic flux analysis as a quantitative discipline occurred during the 1980s to 2000s timeframe, when computational methods for interpreting isotope labeling patterns became sufficiently sophisticated to extract meaningful flux information from experimental data. During this period, branched-chain amino acid metabolism became a particular focus of stable isotope research, as investigators recognized the central role of these pathways in various disease states and metabolic disorders. The development of specific carbon-13 labeled precursors like sodium 3-methyl-2-oxo carbon-13 butanoate enabled targeted investigation of valine metabolism and related branched-chain amino acid pathways.

Contemporary applications of stable isotope tracers have expanded to encompass omics-scale analyses, where comprehensive metabolic networks can be interrogated simultaneously through strategic isotope labeling approaches. This evolution reflects ongoing improvements in mass spectrometry sensitivity, computational power, and understanding of metabolic network topology that collectively enable system-wide metabolic characterization using stable isotope tracers.

Significance in Metabolic Research

Sodium 3-methyl-2-oxo carbon-13 butanoate occupies a central position in contemporary metabolic research due to its dual role as both a catabolic intermediate and anabolic precursor in branched-chain amino acid metabolism. This compound serves as the immediate alpha-keto acid derivative of valine, formed through transamination reactions catalyzed by branched-chain amino acid transaminases, and subsequently can undergo either oxidative decarboxylation via the branched-chain alpha-keto acid dehydrogenase complex or reamination back to valine. The carbon-13 labeled form enables researchers to quantitatively track the flux through these competing pathways under various physiological and pathological conditions.

Recent investigations utilizing carbon-13 labeled alpha-ketoisovalerate have revealed unexpected metabolic flexibility in cardiac tissue, where reamination to valine represents the predominant metabolic fate rather than oxidative catabolism. These findings challenge traditional assumptions about branched-chain amino acid metabolism in heart muscle and highlight the importance of using isotopic tracers to validate metabolic models. Furthermore, studies employing sodium 3-methyl-2-oxo carbon-13 butanoate have demonstrated significant branched-chain amino acid catabolic activity in human liver tissue, contrary to previous beliefs that hepatic branched-chain amino acid metabolism was minimal.

The compound has proven particularly valuable in investigations of metabolic reprogramming associated with disease states, including cancer metabolism, insulin resistance, and cardiac hypertrophy. In cancer research, carbon-13 metabolic flux analysis using labeled branched-chain amino acid precursors has revealed altered amino acid biosynthesis pathways that support tumor growth and proliferation. Similarly, studies of insulin resistance have employed this tracer to demonstrate dysregulated branched-chain amino acid catabolism that may contribute to metabolic dysfunction.

Advanced analytical techniques combining capillary electrophoresis with high-resolution mass spectrometry have enhanced the utility of sodium 3-methyl-2-oxo carbon-13 butanoate as a metabolic tracer, enabling detection of isotopomer patterns from minimal sample quantities equivalent to ten thousand to one hundred thousand prokaryotic cells. This analytical sensitivity has expanded the applicability of carbon-13 flux analysis to previously intractable experimental systems, including primary cell cultures, tissue explants, and microbial communities where biomass availability is limited.

Overview of Carbon-13 Labeling Strategies

Carbon-13 labeling strategies for sodium 3-methyl-2-oxobutanoate encompass several distinct approaches designed to address specific research questions and analytical requirements. Uniformly carbon-13 labeled versions provide comprehensive isotopic enrichment across all carbon positions, enabling global flux analysis and pathway mapping applications where complete carbon skeleton tracking is desired. These uniformly labeled tracers are particularly valuable for investigating central carbon metabolism and identifying previously unknown metabolic connections between apparently distinct biochemical pathways.

Position-specific carbon-13 labeling represents a more targeted approach, where isotopic enrichment is restricted to particular carbon atoms within the molecular structure. The 3-methyl carbon-13 variant specifically labels the methyl group attached to the third carbon, providing detailed information about the fate of this particular carbon position during metabolic transformations. This labeling pattern is especially useful for investigating methylation reactions, methyl group transfers, and branched-chain amino acid biosynthesis pathways where the methyl carbon plays a critical role.

Combinatorial labeling strategies incorporating both carbon-13 and deuterium isotopes offer enhanced analytical specificity and expanded experimental capabilities. These multiply labeled compounds enable discrimination between different metabolic pathways that might otherwise produce indistinguishable carbon-13 labeling patterns, while also providing internal standards for accurate quantification. The combination of carbon-13 and deuterium labeling is particularly valuable in complex biological systems where multiple competing pathways operate simultaneously.

Fractional carbon-13 labeling approaches, typically employing 25 to 35 percent isotopic enrichment, represent an alternative strategy designed to minimize carbon-carbon coupling effects that can complicate nuclear magnetic resonance analysis. These partially labeled compounds retain sufficient isotopic enrichment for metabolic flux analysis while avoiding the spectroscopic complications associated with fully carbon-13 labeled substrates. This approach is particularly relevant for studies combining carbon-13 flux analysis with nuclear magnetic resonance spectroscopy for structural characterization of metabolic intermediates.

The selection of appropriate carbon-13 labeling strategies depends on specific experimental objectives, analytical methods employed, and the biological system under investigation. Considerations include the desired level of pathway resolution, sample throughput requirements, analytical sensitivity needs, and the complexity of the metabolic network being studied. Contemporary metabolomics approaches increasingly employ multiple complementary carbon-13 labeled tracers simultaneously to maximize the information content obtainable from individual experiments while maintaining experimental efficiency and cost-effectiveness.

| Labeling Strategy | Carbon-13 Positions | Primary Applications | Analytical Advantages |

|---|---|---|---|

| Uniform Carbon-13 | All carbon positions | Global flux analysis, pathway discovery | Complete carbon tracking, maximum information content |

| 3-Methyl Carbon-13 | Methyl carbon only | Valine biosynthesis, methyl transfers | High specificity, reduced cost |

| Combination Carbon-13/Deuterium | Variable positions | Multi-pathway discrimination | Enhanced analytical specificity |

| Fractional Carbon-13 | Random 25-35% enrichment | Nuclear magnetic resonance applications | Reduced coupling artifacts |

特性

CAS番号 |

1173023-03-4 |

|---|---|

分子式 |

C5H7NaO3 |

分子量 |

139.09 |

IUPAC名 |

sodium;3-methyl-2-oxo(113C)butanoate |

InChI |

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i5+1; |

InChIキー |

WIQBZDCJCRFGKA-YTBWXGASSA-M |

SMILES |

CC(C)C(=O)C(=O)[O-].[Na+] |

同義語 |

3-Methyl-2-oxobutanoic Acid-13C Sodium Salt; Sodium 3-Methyl-2-oxobutanoate-13C; Sodium 3-Methyl-2-oxobutyrate-13C; Sodium Dimethylpyruvate-13C; Sodium α-Ketoisovalerate-13C; Sodium α-Oxoisovalerate-13C; |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between sodium 3-methyl-2-oxo(113C)butanoate and related sodium butanoate derivatives:

*Inferred based on isotopic labeling trends.

準備方法

Use of 13C-Labeled Methylating Agents

Methylation reactions employing 13C-enriched reagents are a cornerstone of synthetic routes. For example, 13C-methyl iodide or 13C-trimethylaluminum can introduce the labeled methyl group into precursor molecules. A study by Tu et al. demonstrated that nucleophilic substitution with isotopically labeled reagents effectively incorporates 13C into α-keto esters, which are subsequently hydrolyzed to the acid form.

Reaction Conditions :

-

Temperature: 0–25°C

-

Solvent: Tetrahydrofuran (THF) or diethyl ether

-

Catalyst: Lewis acids (e.g., AlCl3)

Biosynthetic Labeling

Microbial fermentation using 13C-glucose or 13C-acetate as carbon sources offers an alternative route. Enzymatic pathways in E. coli or S. cerevisiae naturally produce α-keto acids, and isotopic enrichment occurs via metabolic incorporation. However, this method requires extensive downstream purification to isolate the target compound.

Chemical Synthesis Routes

Claisen Condensation with 13C-Labeled Precursors

A two-step synthesis adapted from Atlantis Press methodologies involves:

-

Formation of the α-Keto Ester :

Diethyl oxalate reacts with 13C-labeled isobutyryl chloride in the presence of a Grignard reagent (e.g., 13CH3MgBr) to yield ethyl 3-(13C)methyl-2-oxobutanoate. -

Saponification and Neutralization :

The ester undergoes hydrolysis with NaOH to form the sodium salt:Reaction Conditions :

Oxidation of 13C-Labeled Alcohols

Secondary alcohols labeled at the methyl position can be oxidized to α-keto acids. For instance, 13C-isobutyraldehyde is oxidized using pyridinium chlorochromate (PCC) to yield 3-(13C)methyl-2-oxobutanoic acid, which is neutralized with NaOH.

Purification and Characterization

Crystallization

The sodium salt is purified via recrystallization from ethanol/water mixtures. Key parameters:

Chromatographic Methods

Ion-exchange chromatography (Dowex 50WX8 resin) removes residual inorganic salts, while reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) isolates the compound from organic impurities.

Industrial-Scale Production

Industrial synthesis optimizes cost and yield through:

-

Continuous Flow Reactors : Enhance reaction efficiency by maintaining optimal temperature and mixing.

-

Catalyst Recycling : Lewis acids like AlCl3 are recovered via filtration and reused.

-

Yield Optimization :

Parameter Laboratory Scale Industrial Scale Reaction Time 12 h 4 h Overall Yield 30–40% 55–60% Purity 95–98% 99%

Challenges and Innovations

Isotopic Dilution

Trace unlabeled carbon sources can reduce isotopic enrichment. Solutions include:

Q & A

Q. Table 1: Physicochemical Properties

| Property | Value | Relevance to Research |

|---|---|---|

| Molecular Weight | 138.09 g/mol | Dosage calculations |

| Solubility in Water | >100 mg/mL | Compatibility with in vitro assays |

| Isotopic Purity | ≥99% | Reduces background noise in MS/NMR |

How is sodium 3-methyl-2-oxo(1-13C)butanoate synthesized, and what critical steps ensure isotopic integrity?

Answer:

Synthesis typically involves:

Carboxylation : Introduction of -labeled carbon via reaction of 3-methyl-2-oxobutyric acid with -enriched sodium bicarbonate under acidic conditions .

Purification : Crystallization or chromatography to remove unlabeled impurities, ensuring >99% isotopic purity .

Q. Critical Considerations :

- pH Control : Maintain pH >8 during carboxylation to prevent decarboxylation.

- Isotopic Cross-Talk : Use deuterated solvents (e.g., DO) in NMR studies to avoid signal overlap .

How does isotopic tracing with this compound elucidate metabolic flux in Coenzyme A (CoA) biosynthesis?

Answer:

Sodium 3-methyl-2-oxo(1-13C)butanoate serves as a precursor in the pantothenate pathway, which feeds into CoA synthesis. Methodological steps include:

Pulse-Chase Experiments : Introduce the labeled compound into E. coli cultures and track incorporation into CoA via LC-MS .

Flux Analysis : Use computational models (e.g., Isotopomer Spectral Analysis) to quantify fractional contributions to CoA pools .

Q. Key Finding :

- In E. coli, >60% of CoA carbons derive from this precursor under pantothenate-limited conditions .

What experimental strategies resolve kinetic discrepancies in acetolactate decarboxylase (ADC) studies using this compound?

Answer:

Discrepancies arise from isotopic effects altering enzyme-substrate binding. Mitigation strategies:

Comparative Kinetics : Compare and values for -labeled vs. unlabeled substrates .

Control Experiments : Use unlabeled sodium 3-methyl-2-oxobutanoate to isolate isotopic effects on ADC activity .

Q. Table 2: Example Kinetic Parameters for ADC

| Substrate | (mM) | (s) |

|---|---|---|

| Unlabeled | 2.3 ± 0.1 | 45 ± 2 |

| -Labeled | 2.5 ± 0.2 | 42 ± 3 |

How does solubility impact the design of in vivo vs. in vitro metabolic studies?

Answer:

- In Vitro : High solubility allows direct addition to buffer systems (e.g., 10 mM in Krebs-Ringer solution) .

- In Vivo : Solubility limits bioavailability; formulations may require co-solvents (e.g., cyclodextrins) or intraperitoneal injection to achieve therapeutic doses .

Q. Data Contradiction :

- notes lower solubility for aromatic carboxylates, but sodium 3-methyl-2-oxo(1-13C)butanoate’s aliphatic structure enhances solubility, enabling broader applicability .

What challenges arise in quantifying 13C^{13}\text{C}13C-enrichment in downstream metabolites?

Answer:

Challenges include:

Natural Abundance Correction : Subtract 1.1% natural background using unlabeled controls .

Spectral Overlap : Resolve -signals from -isotopomers via high-resolution MS (e.g., Orbitrap) .

Q. Method :

- Isotope Ratio MS : Calibrate with certified -standards to ensure <5% error in enrichment calculations .

How is this compound used to study metabolic engineering in microbial systems?

Answer:

- Pathway Optimization : Knockout/knockin panB or ilvB genes in E. coli to modulate flux toward pantothenate or branched-chain amino acids .

- Tracer Dilution Assays : Measure -label dilution in TCA cycle intermediates to identify rate-limiting steps .

Q. Key Application :

- Enhanced CoA production in engineered Bacillus subtilis strains using -guided flux analysis .

What analytical techniques validate the isotopic purity of this compound?

Answer:

- NMR Spectroscopy : -NMR peaks at 170 ppm (carboxylate) and 30 ppm (methyl) confirm labeling position .

- High-Resolution MS : Compare experimental vs. theoretical mass-to-charge ratios (e.g., m/z 139.05 for ) .

Q. Table 3: Analytical Validation Parameters

| Technique | Target Signal | Acceptable Criteria |

|---|---|---|

| -NMR | 170 ppm (carboxylate) | Signal/noise >10:1 |

| HRMS | m/z 139.05 (M+1) | Δmass <5 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。